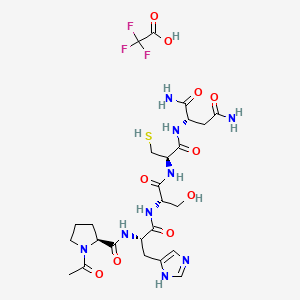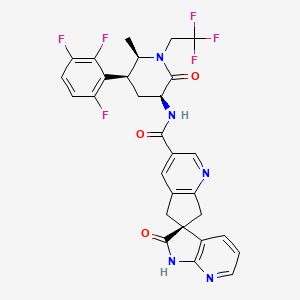![molecular formula C18H21N5O3 B605736 N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide CAS No. 1494675-86-3](/img/structure/B605736.png)
N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Vue d'ensemble
Description
TBA-7371 est un composé prometteur dans la lutte contre la tuberculose. Il s'agit d'un inhibiteur non covalent de la decaprenylphosphoryl-β-D-ribose 2'-épimérase (DprE1), une enzyme impliquée dans la synthèse des arabinanes, qui sont des composants essentiels de la paroi cellulaire mycobactérienne . Ce composé a montré une activité significative contre Mycobacterium tuberculosis, y compris les souches résistantes aux médicaments antituberculeux existants .
Mécanisme D'action
Target of Action
DprE1-IN-1, also known as AZ-7371, TBA-7371, AZ7371, or N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1) . DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis, catalyzing a vital step in the production of lipoarabinomannan and arabinogalactan, both of which are essential for cell wall biosynthesis .
Mode of Action
DprE1-IN-1 interacts with DprE1, inhibiting its function. DprE1 is a FAD-dependent enzyme that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) by oxidation . The inhibition of DprE1 by DprE1-IN-1 disrupts this process, affecting the synthesis of key components of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall . These molecules are essential for the growth and persistence of Mycobacterium tuberculosis . By inhibiting DprE1, DprE1-IN-1 disrupts these biochemical pathways, potentially leading to the death of the bacteria .
Pharmacokinetics
It is also known to have low hERG channel inhibition, which suggests a lower risk of cardiotoxicity .
Result of Action
The inhibition of DprE1 by DprE1-IN-1 disrupts the biosynthesis of key components of the mycobacterial cell wall . This disruption can lead to the death of Mycobacterium tuberculosis, making DprE1-IN-1 a potential anti-tubercular agent .
Méthodes De Préparation
La synthèse de TBA-7371 implique plusieurs étapes, commençant par la préparation du noyau azaindole. Ce noyau est ensuite modifié par une série de réactions pour introduire divers groupes fonctionnels qui améliorent son activité contre Mycobacterium tuberculosis . La production industrielle de TBA-7371 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle afin d'assurer la cohérence et la pureté .
Analyse Des Réactions Chimiques
TBA-7371 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles comme les ions hydroxyde ou cyanure.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
TBA-7371 a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
TBA-7371 exerce ses effets en inhibant l'enzyme decaprenylphosphoryl-β-D-ribose 2'-épimérase (DprE1). Cette enzyme est impliquée dans la synthèse des arabinanes, qui sont des composants essentiels de la paroi cellulaire mycobactérienne . En inhibant la DprE1, TBA-7371 perturbe la synthèse de la paroi cellulaire, ce qui entraîne la mort des mycobactéries .
Applications De Recherche Scientifique
TBA-7371 has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
TBA-7371 est similaire à d'autres inhibiteurs de la DprE1, tels que le PBTZ169 et l'OPC-167832 . Il possède plusieurs caractéristiques uniques qui en font un candidat prometteur pour le traitement de la tuberculose :
Puissance accrue : TBA-7371 a une concentration minimale inhibitrice (CMI) plus faible que les autres inhibiteurs de la DprE1.
Meilleure pharmacocinétique : TBA-7371 a des propriétés pharmacocinétiques favorables, notamment une bonne absorption et une bonne distribution dans l'organisme.
Toxicité inférieure : TBA-7371 a montré une toxicité inférieure dans les études précliniques par rapport aux autres inhibiteurs de la DprE1.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYGTNDKXIPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494675-86-3 | |
| Record name | TBA-7371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TBA-7371 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TBA-7371 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)
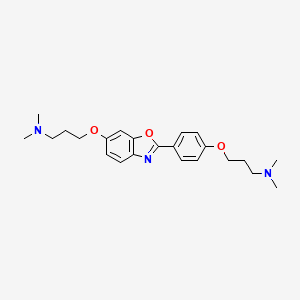
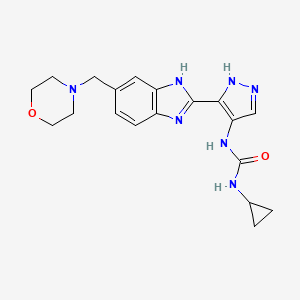
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid](/img/structure/B605659.png)
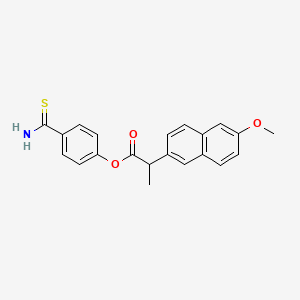
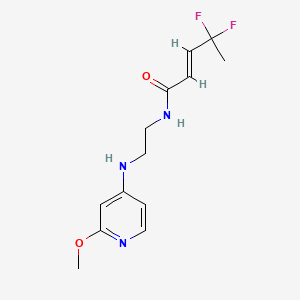
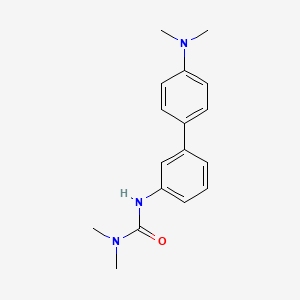
![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)
